molecular formula C15H12N2O4S B11494710 6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one

6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one

Cat. No.: B11494710
M. Wt: 316.3 g/mol
InChI Key: NRATYZOLZUKSMK-UHFFFAOYSA-N
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Description

6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one typically involves the alkylation of 6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one. This reaction proceeds regioselectively at the sulfur atom in an alkaline medium to form sulfanyl derivatives . The reaction conditions often include the use of mercaptans and mild conditions such as room temperature and acetonitrile (MeCN) solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. This interaction can result in the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-4-[(4-nitrobenzyl)sulfanyl]furo[3,4-c]pyridin-3(1H)-one is unique due to its specific structural features, such as the presence of a nitrobenzyl group and a furo[3,4-c]pyridine core. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-1H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C15H12N2O4S/c1-9-6-11-7-21-15(18)13(11)14(16-9)22-8-10-2-4-12(5-3-10)17(19)20/h2-6H,7-8H2,1H3

InChI Key

NRATYZOLZUKSMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC2

Origin of Product

United States

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